4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide
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Overview
Description
4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring . The compound has a complex structure that includes a thiazolo[3,2-a]benzimidazole moiety, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide involves multiple steps. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The benzenesulfonamide group can undergo substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinase 2, by binding to their active sites . This inhibition can disrupt cellular processes, leading to various biological effects. The pathways involved may include cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide include:
- 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
- 4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C20H13N3O4S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[5-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13N3O4S2/c21-29(25,26)14-8-5-12(6-9-14)17-10-7-13(27-17)11-18-19(24)23-16-4-2-1-3-15(16)22-20(23)28-18/h1-11H,(H2,21,25,26)/b18-11- |
InChI Key |
UVJKLNBXZSRQFM-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)S(=O)(=O)N)S3 |
Origin of Product |
United States |
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